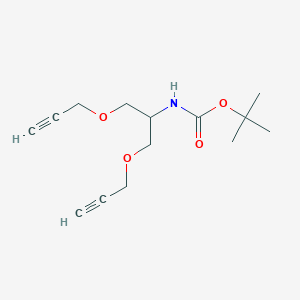
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 6th position and a carbonyl chloride group at the 5th position of the benzodioxole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- typically involves the bromination of 1,3-Benzodioxole followed by the introduction of the carbonyl chloride group. One common method involves the use of bromine (Br2) in the presence of a catalyst to achieve bromination. The resulting bromo compound is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a building block for the synthesis of bioactive molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- can be compared with other similar compounds such as:
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the bromine atom and carbonyl chloride group, making it less reactive in certain chemical reactions.
6-Chloro-1,3-benzodioxole-5-carbonyl chloride: Similar to the bromo compound but with a chlorine atom instead of bromine, which can lead to different reactivity and applications.
1,3-Benzodioxole-5-carboxamide:
The uniqueness of 1,3-Benzodioxole-5-carbonyl chloride, 6-bromo- lies in its specific functional groups, which confer distinct reactivity and make it valuable for various research and industrial applications.
Properties
CAS No. |
55171-62-5 |
|---|---|
Molecular Formula |
C8H4BrClO3 |
Molecular Weight |
263.47 g/mol |
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4BrClO3/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2 |
InChI Key |
RZGAENGFJFRMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


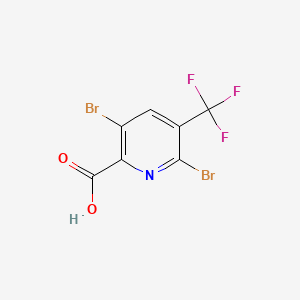

![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)

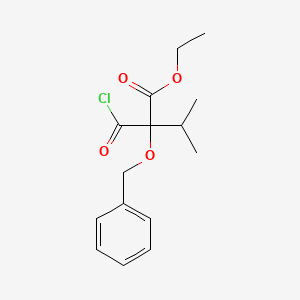


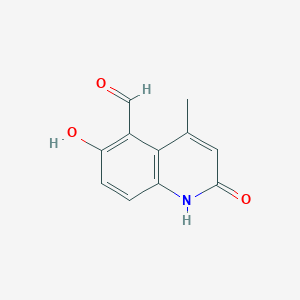
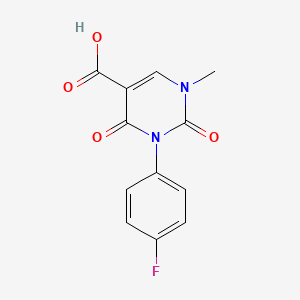
![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)
